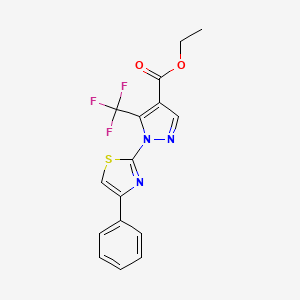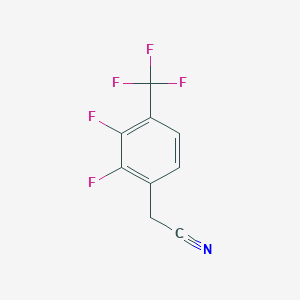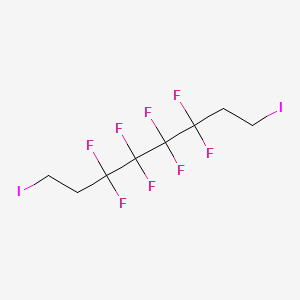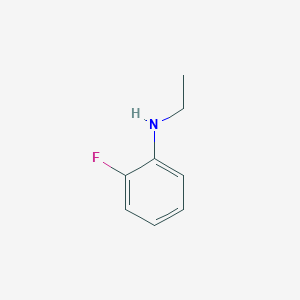
N-(3-fluoro-2-methylphenyl)acetamide
概要
説明
N-(3-fluoro-2-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group attached to an amine. While the specific compound N-(3-fluoro-2-methylphenyl)acetamide is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for various applications, including herbicidal activity, potential anticancer properties, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves the reaction of an appropriate aniline with an acylating agent. For instance, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods suggest that the synthesis of N-(3-fluoro-2-methylphenyl)acetamide could potentially be achieved by acylating the corresponding fluoro-methyl-aniline with an appropriate acyl chloride or anhydride.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 2-chloro-N-(3-methylphenyl)acetamide was determined, showing that the N—H bond is syn to the meta-methyl group . X-ray diffraction analysis was also used to determine the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . These studies provide insights into the geometric parameters and conformational preferences of acetamide derivatives, which would be relevant for the analysis of N-(3-fluoro-2-methylphenyl)acetamide.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including silylation, as seen in the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes . The resulting silaheterocyclic compounds and their hydrolysis products were studied. Additionally, the reactivity of these compounds with alcohols was explored . These findings suggest that N-(3-fluoro-2-methylphenyl)acetamide could also be a candidate for similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide revealed hydrogen bonding that links molecules into chains . The dihedral angle between the phenyl ring and the acetamide group was also reported, which affects the compound's physical properties . These properties, including solubility, melting point, and stability, are crucial for the practical applications of these compounds.
科学的研究の応用
Chemical Synthesis and Characterization
N-(3-fluoro-2-methylphenyl)acetamide and its derivatives have been the subject of various synthetic and characterization studies. For instance, Yang Man-li (2008) synthesized novel compounds using 3-fluoro-4-cyanophenol, a compound structurally related to N-(3-fluoro-2-methylphenyl)acetamide, and characterized them using elemental analysis, IR, and 1H NMR techniques (Yang Man-li, 2008).
Pharmaceutical Applications
A study by Tomoyuki Tanaka et al. (2019) identified a compound structurally similar to N-(3-fluoro-2-methylphenyl)acetamide, demonstrating broad-spectrum anti-epileptic drug properties. This compound was selected as a clinical candidate due to its anticonvulsant activity and safety margin (Tomoyuki Tanaka et al., 2019).
Herbicidal Applications
In the field of agriculture, Daoxin Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, derivatives of N-(3-fluoro-2-methylphenyl)acetamide, which exhibited potent herbicidal activities against various dicotyledonous weeds (Daoxin Wu et al., 2011).
Anti-inflammatory Activity
K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-fluoro-2-methylphenyl)acetamide and assessed their anti-inflammatory activities. Certain derivatives showed significant anti-inflammatory properties, highlighting the potential medicinal applications of these compounds (K. Sunder & Jayapal Maleraju, 2013).
Pesticide Development
Research by E. Olszewska et al. (2008) involved characterizing new derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, which includes compounds similar to N-(3-fluoro-2-methylphenyl)acetamide, for potential use as pesticides (E. Olszewska et al., 2008).
Radioligands for Brain Receptor Imaging
Ming-Rong Zhang et al. (2003) synthesized N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, a compound structurally related to N-(3-fluoro-2-methylphenyl)acetamide, for imaging peripheral benzodiazepine receptors in the brain (Ming-Rong Zhang et al., 2003).
Safety And Hazards
特性
IUPAC Name |
N-(3-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWDVKWDDZYKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363403 | |
| Record name | N-(3-fluoro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-2-methylphenyl)acetamide | |
CAS RN |
322-33-8 | |
| Record name | N-(3-fluoro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)




![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)
![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)

